

Methoxypropanol in Cleaning Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methoxypropanol**

Cat. No.: **B072326**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxypropanol, specifically the alpha isomer 1-methoxy-2-propanol, is a versatile and effective solvent widely utilized in the formulation of cleaning agents.[1] Its favorable properties, including complete water miscibility, good solvency for a range of polar and non-polar substances, a fast evaporation rate, and the ability to reduce surface tension, make it a valuable component in household, industrial, and specialized cleaning products.[2][3] This document provides detailed application notes, experimental protocols, and key data for the use of **methoxypropanol** in cleaning formulations.

Key Properties and Advantages

Methoxypropanol offers several advantages in cleaning formulations:

- Excellent Solvency: It effectively dissolves a wide variety of resins, oils, greases, and other contaminants.[2][3]
- Coupling Agent: Its ability to couple unlike liquid phases allows for the creation of stable, homogenous cleaning solutions, particularly in water-based formulations.[4][5][6]
- Fast Evaporation: As the fastest evaporating solvent in the glycol ether family, it ensures surfaces dry quickly without leaving streaks.[2][4][6]

- Surface Tension Reduction: **Methoxypropanol** lowers the surface tension of cleaning solutions, which enhances wetting and penetration of soils.[2][5]
- Low Toxicity: It is considered to have a low toxicity profile, making it a safer alternative to some other organic solvents.[2][3]
- High Water Solubility: Its complete miscibility with water provides flexibility in formulating aqueous cleaners.[2][5]

Data Presentation

The following tables summarize the key quantitative data for 1-methoxy-2-propanol, the major isomer of **methoxypropanol**.

Table 1: Physical and Chemical Properties of 1-Methoxy-2-propanol

Property	Value
Molecular Formula	C4H10O2[3][4][5]
Molecular Weight	90.12 g/mol [2][4][5]
Boiling Point	118-121 °C[1][2][6][7]
Melting Point	-97 °C to -139 °F[1][2][6][7]
Density	0.916 - 0.924 g/mL at 25 °C[1][2][6]
Vapor Pressure	10.9 - 11.8 mmHg at 25 °C[2][6]
Vapor Density	3.11 - 3.12 (vs air)[2]
Flash Point	32 - 33 °C (closed cup)[1]
Water Solubility	Miscible[1][2][7]
Refractive Index	1.403 at 20 °C[6]

Table 2: Performance-Related Properties of 1-Methoxy-2-propanol

Property	Value
Evaporation Rate (n-Butyl Acetate = 1)	0.7 - 0.71[7]
Evaporation Rate (Ether = 1)	22[7]
Surface Tension	27.0 dyn/cm[7]
Viscosity	1.90 cP[7]
Hansen Solubility Parameter (δ_t)	14.3 (cal/mL) $^{1/2}$ [7]

Experimental Protocols

Protocol 1: Formulation of a Methoxypropanol-Based Hard Surface Cleaner

This protocol outlines the preparation of a basic hard surface cleaner incorporating **methoxypropanol**.

Objective: To formulate a stable and effective aqueous hard surface cleaner.

Materials:

- Deionized water
- **Methoxypropanol** (1-methoxy-2-propanol)
- Surfactant (e.g., a nonionic surfactant with an HLB of 12-14)
- Builder (e.g., sodium metasilicate or sodium carbonate)
- Chelating agent (e.g., tetrasodium EDTA)
- Fragrance (optional)
- Dye (optional)
- Beakers

- Magnetic stirrer and stir bar
- Graduated cylinders
- pH meter

Procedure:

- Water Addition: In a clean beaker, add the required amount of deionized water.
- Builder and Chelating Agent Dissolution: While stirring the water, slowly add the builder and chelating agent. Continue stirring until all solids are completely dissolved.
- **Methoxypropanol** Addition: Slowly add the **methoxypropanol** to the solution while maintaining moderate stirring.
- Surfactant Addition: Add the surfactant to the mixture and continue to stir until the solution is clear and homogenous.
- Additives: If desired, add fragrance and dye at this stage, mixing until fully incorporated.
- pH Adjustment: Measure the pH of the final formulation and adjust if necessary using a suitable acid or base.
- Final Mixing: Continue to mix the solution for an additional 15-20 minutes to ensure uniformity.
- Quality Control: Visually inspect the final product for clarity, color, and any signs of phase separation. Measure and record the final pH.

Example Formulation:

Component	Weight %
Deionized Water	80.0 - 90.0
Methoxypropanol	5.0 - 10.0
Nonionic Surfactant	2.0 - 5.0
Sodium Metasilicate	1.0 - 3.0
Tetrasodium EDTA	0.5 - 1.0
Fragrance/Dye	q.s.

Protocol 2: Evaluation of Cleaning Performance using Gravimetric Analysis

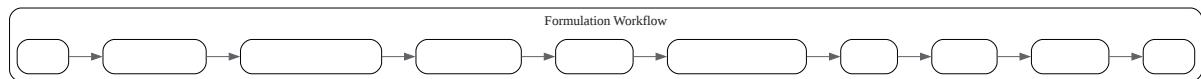
This protocol describes a method to quantify the cleaning efficacy of a **methoxypropanol**-based formulation on a model soil.

Objective: To determine the percentage of soil removed from a standardized substrate.

Materials:

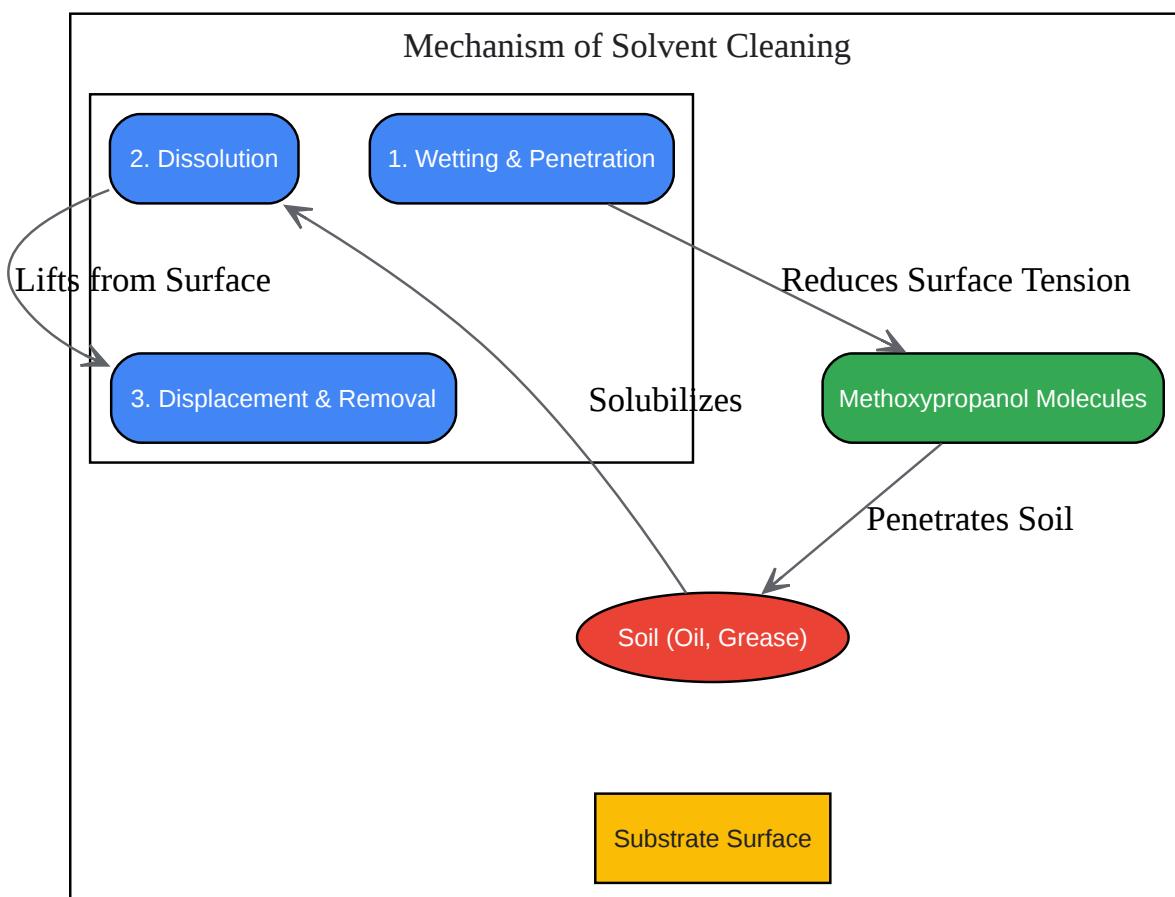
- Pre-weighed, standardized coupons (e.g., aluminum or stainless steel)
- Model soil (e.g., a mixture of oil and particulate matter)
- The cleaning formulation to be tested
- Beakers
- Stirring apparatus (e.g., magnetic stirrer or orbital shaker)
- Forceps
- Drying oven
- Analytical balance (readable to 0.0001 g)

Procedure:


- Coupon Preparation: Clean and dry the pre-weighed coupons to establish a baseline weight.
- Soiling: Apply a consistent amount of the model soil (approximately 0.5 grams) to each coupon. Heat briefly with a heat gun to ensure adhesion and spread evenly.
- Initial Weighing: Accurately weigh each soiled coupon and record the "dirty weight."
- Cleaning Process:
 - Place a soiled coupon into a beaker containing the cleaning formulation.
 - Agitate the solution for a set period (e.g., 20 minutes) at a controlled speed (e.g., 300 rpm).
 - The cleaning can be performed at room temperature or an elevated temperature, which should be recorded.
- Rinsing: Remove the coupon from the cleaning solution with forceps and rinse thoroughly with deionized water.
- Drying: Place the cleaned coupons in a drying oven until they reach a constant weight.
- Final Weighing: Allow the coupons to cool to room temperature in a desiccator and then accurately weigh each coupon, recording the "clean weight."
- Calculation: Calculate the percentage of soil removed using the following formula:

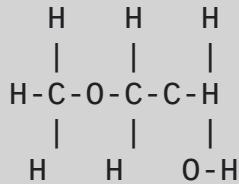
$$\% \text{ Soil Removed} = [(\text{Initial Soil Weight} - \text{Final Soil Weight}) / \text{Initial Soil Weight}] \times 100$$

Where:


- Initial Soil Weight = Dirty Weight - Initial Coupon Weight
- Final Soil Weight = Clean Weight - Initial Coupon Weight

Mandatory Visualizations

[Click to download full resolution via product page](#)


Caption: Workflow for formulating a **methoxypropanol**-based cleaner.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of solvent action in cleaning.

Chemical Structure of 1-Methoxy-2-propanol

[Click to download full resolution via product page](#)

Caption: Chemical structure of 1-methoxy-2-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. methoxypropanol [webbook.nist.gov]
- 4. 2-Propanol, 1-methoxy- [webbook.nist.gov]
- 5. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methoxy-2-propanol | 107-98-2 [chemicalbook.com]
- 7. 1-methoxy-2-propanol [stenutz.eu]
- To cite this document: BenchChem. [Methoxypropanol in Cleaning Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072326#protocol-for-using-methoxypropanol-in-cleaning-formulations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com